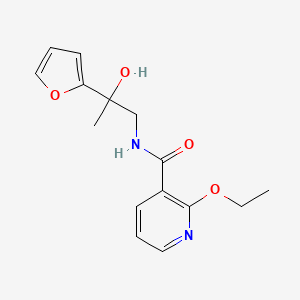

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves several key steps, including the Heck coupling reaction and hydrogenation. For instance, deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, a compound with structural similarities, was synthesized through a process that includes bis-O-acetoxy-amidoxime formation followed by hydrogenation, starting from nicotinonitrile precursors (Ismail & Boykin, 2004). Such methodologies could be adapted for the synthesis of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those substituted with furan and ethoxy groups, exhibits significant variance in bond lengths and molecular conformations. These structural nuances impact the compound's reactivity and properties. Studies on similar compounds have shown that even minor changes in substitution can lead to different crystal structures, emphasizing the importance of molecular arrangement (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives undergo a variety of chemical reactions, including nucleophilic displacement reactions with organo cuprates, leading to the formation of trisubstituted nicotinonitriles and subsequent hydrolysis to yield nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007). These reactions are crucial for modifying the chemical structure and thereby the properties of the compounds.

Physical Properties Analysis

The physical properties, such as solubility and melting points, of nicotinamide derivatives can be influenced by their molecular structure. For instance, the introduction of hydroxypropylmethylcellulose (HPMC) to nicotinamide changes its thermal behavior, affecting its solubility and crystallinity (Hino & Ford, 2001).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including their reactivity and stability, are largely determined by their molecular structure. The presence of ethoxy and furan groups in this compound is likely to influence its chemical behavior, including its reactivity towards other compounds and its stability under various conditions. Studies on similar compounds, such as the reaction of furan with hydrogen peroxide leading to hydroxy- and ethoxydihydrofurans, highlight the reactivity of furan-containing compounds under oxidative conditions (Poskonin et al., 1998).

Scientific Research Applications

Synthesis and Biological Activity

- A study detailed the synthesis and evaluation of various aza-analogues for antiprotozoal activity, including compounds related to the structure of interest, showing significant in vitro activity against Trypanosoma and Plasmodium species, as well as curative effects in an in vivo mouse model (Ismail et al., 2003).

- Another study focused on the synthesis of deuterium-labeled analogs, aiming to explore their potential uses in medical research, highlighting the methodological advancements in labeling compounds for improved detection and analysis (Ismail & Boykin, 2004).

Pharmacological and Cosmetic Applications

- Research into nicotinamide's role in assays for microsomal mixed-function oxidase activity discussed its inhibitory effects on metabolism of certain substrates, suggesting implications for drug metabolism studies (Schenkman, Ball, & Estabrook, 1967).

- A study on nicotinate esters examined their interaction with human serum albumin, offering insights into drug delivery systems and the potential modulation of drug-binding properties (Steiner, Mayer, & Testa, 1992).

Enzymatic Synthesis and Material Science

- The catalytic synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing enzyme cascades, presents an approach for producing biobased building blocks for the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Cosmetic Ingredient Potential

- Nicotinamide is highlighted for its antioxidant properties and is being studied for the prevention and treatment of various skin diseases, demonstrating its emerging role as a valuable cosmetic ingredient (Otte, Borelli, & Korting, 2005).

properties

IUPAC Name |

2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-3-20-14-11(6-4-8-16-14)13(18)17-10-15(2,19)12-7-5-9-21-12/h4-9,19H,3,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBOBEAEJBMODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)